molecular formula C25H26ClFN2O5S B12474471 N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide

Cat. No.: B12474471
M. Wt: 521.0 g/mol
InChI Key: SZWNVEHWBUTVHC-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide is a complex organic compound that features a combination of sulfonyl, dimethoxyphenyl, and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N2-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide include other sulfonyl-containing glycinamides with different substituents on the aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. For example, the presence of the 4-chlorophenyl, 3,4-dimethoxyphenyl, and 4-fluorobenzyl groups may enhance its binding affinity to certain molecular targets or improve its stability under specific conditions.

Properties

Molecular Formula

C25H26ClFN2O5S

Molecular Weight

521.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(4-fluorophenyl)methyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C25H26ClFN2O5S/c1-33-23-12-5-18(15-24(23)34-2)13-14-28-25(30)17-29(16-19-3-8-21(27)9-4-19)35(31,32)22-10-6-20(26)7-11-22/h3-12,15H,13-14,16-17H2,1-2H3,(H,28,30)

InChI Key

SZWNVEHWBUTVHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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